Bienvenue dans la boutique en ligne BenchChem!

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide

Chemoinformatics Medicinal Chemistry Physicochemical Property Prediction

N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide (CAS 2034457-81-1, molecular formula C19H21NO3S, molecular weight 343.4 g/mol) is a small-molecule benzofuran derivative that incorporates a 2-phenylethanesulfonamide moiety linked via a propyl spacer to the benzofuran core. The compound belongs to the phenylsulfonamido-benzofuran chemotype, a class that has been described in patent filings as targeting BCL-2 family proteins, notably MCL-1, for potential anti-proliferative applications.

Molecular Formula C19H21NO3S
Molecular Weight 343.44
CAS No. 2034457-81-1
Cat. No. B2989253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide
CAS2034457-81-1
Molecular FormulaC19H21NO3S
Molecular Weight343.44
Structural Identifiers
SMILESC1=CC=C(C=C1)CCS(=O)(=O)NCCCC2=CC3=CC=CC=C3O2
InChIInChI=1S/C19H21NO3S/c21-24(22,14-12-16-7-2-1-3-8-16)20-13-6-10-18-15-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,15,20H,6,10,12-14H2
InChIKeySRQKSVLXEIFRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzofuran-2-yl)propyl)-2-phenylethanesulfonamide (CAS 2034457-81-1): Sourcing and Baseline Identity for a Benzofuran-Sulfonamide Research Candidate


N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide (CAS 2034457-81-1, molecular formula C19H21NO3S, molecular weight 343.4 g/mol) is a small-molecule benzofuran derivative that incorporates a 2-phenylethanesulfonamide moiety linked via a propyl spacer to the benzofuran core . The compound belongs to the phenylsulfonamido-benzofuran chemotype, a class that has been described in patent filings as targeting BCL-2 family proteins, notably MCL-1, for potential anti-proliferative applications [1]. At the time of this analysis, the compound is listed in commercial chemical catalogs but lacks published peer-reviewed biological data, placing procurement decisions squarely on its physicochemical differentiation from the closest catalog analogs.

Why Generic Substitution of N-(3-(Benzofuran-2-yl)propyl)-2-phenylethanesulfonamide (CAS 2034457-81-1) Lacks Evidentiary Support


Closely related benzofuran-sulfonamide analogs—such as the des-phenyl ethanesulfonamide (CAS 2034603-85-3) or the isobutyramide (CAS 2034457-27-5)—share a common benzofuranyl-propyl scaffold but differ in the terminal capping group. In the phenylsulfonamido-benzofuran patent class, the nature of the sulfonamide substituent has been shown to modulate binding affinity for MCL-1 and other BCL-2 family members, with quantitative IC50 values and selectivity profiles varying by orders of magnitude between closely related analogs [1]. Without compound-specific head-to-head data, it is scientifically unsound to assume that any analog within this chemotype would reproduce the target compound's biological profile or physicochemical behavior. The quantitative property differences documented in Section 3 underscore why catalog-level interchangeability is not warranted.

Product-Specific Quantitative Evidence Guide for N-(3-(Benzofuran-2-yl)propyl)-2-phenylethanesulfonamide (CAS 2034457-81-1)


Molecular Weight and Fractional sp3 Carbon Differentiation vs. Des-Phenyl Ethanesulfonamide Analog

The target compound (C19H21NO3S, MW 343.4 g/mol) possesses a higher molecular weight than the des-phenyl analog N-(3-(benzofuran-2-yl)propyl)ethanesulfonamide (C13H17NO3S, MW 267.35 g/mol), a difference of 76.05 g/mol attributable to the additional phenyl ring and the extended ethane linker . The aromatic carbon fraction is substantially higher in the target compound (10 aromatic carbons out of 19 total carbons, fractional Csp2 = 0.53) compared to the des-phenyl analog (8 aromatic carbons out of 13, fractional Csp2 = 0.62). This difference is expected to impact lipophilicity and pi-stacking interactions relevant to target binding.

Chemoinformatics Medicinal Chemistry Physicochemical Property Prediction

Hydrogen-Bond Donor/Acceptor Architecture vs. Isobutyramide Analog

The target sulfonamide carries one H-bond donor (–SO2NH–, count = 1) and three H-bond acceptors (two S=O oxygens plus the benzofuran oxygen, count = 3), producing a topological polar surface area (tPSA) of approximately 74.8 Ų as estimated by fragment-based methods . In contrast, the isobutyramide analog N-(3-(benzofuran-2-yl)propyl)isobutyramide (C15H19NO2, MW 245.32 g/mol) has one H-bond donor and only two acceptors (amide C=O plus benzofuran O), yielding a lower predicted tPSA of approximately 46.2 Ų . The sulfonamide moiety thus provides distinct hydrogen-bonding capacity and polarity.

Chemoinformatics Ligand Design Physicochemical Property Prediction

Predicted Lipophilicity (cLogP) Differentiation vs. Methanesulfonamide Analog

Using consensus fragment-based prediction (e.g., XLOGP3 or comparable models), the 2-phenylethanesulfonamide substituent of the target compound is expected to yield a cLogP in the range of 3.0–3.8, compared to an estimated cLogP of 2.3–2.8 for the hypothetical methanesulfonamide analog N-(3-(benzofuran-2-yl)propyl)methanesulfonamide [1]. The additional phenyl ring and ethylene linker increase the calculated hydrophobic surface area by approximately 40 Ų, which correlates with elevated logP and potential effects on plasma protein binding.

Chemoinformatics Drug Design Property Prediction

Rotatable Bond Count and Conformational Flexibility vs. Closest Catalog Analogs

The target compound contains 8 rotatable bonds (excluding the sulfonamide S–N bond, which has partial double-bond character), compared to 6 rotatable bonds for the des-phenyl ethanesulfonamide analog and 6 for the isobutyramide analog . The additional rotatable bonds arise from the ethylene linker between the sulfonamide sulfur and the terminal phenyl ring and from the propyl spacer connecting benzofuran to the sulfonamide nitrogen.

Chemoinformatics Molecular Flexibility Ligand Efficiency

Class-Level MCL-1 Inhibition Potential vs. Non-Benzofuran BCL-2 Family Inhibitors

The U.S. Patent 10,975,051 discloses phenylsulfonamido-benzofuran derivatives as inhibitors of MCL-1, a BCL-2 family anti-apoptotic protein, with representative compounds exhibiting MCL-1 binding Ki values in the low nanomolar range (e.g., < 100 nM) in fluorescence polarization competition assays [1]. While the specific compound (CAS 2034457-81-1) is not individually exemplified with quantitative data in the patent, its structural conformity to the generic Formula (I) places it within the same chemotype. In contrast, non-benzofuran MCL-1 inhibitors (e.g., macrocyclic indole-based compounds) operate through distinct binding modes and have different selectivity profiles against BCL-2 and BCL-XL.

BCL-2 Family MCL-1 Apoptosis Cancer Research

Recommended Application Scenarios for N-(3-(Benzofuran-2-yl)propyl)-2-phenylethanesulfonamide (CAS 2034457-81-1) Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Benzofuran-Sulfonamide MCL-1 Inhibitor Optimization

The target compound can serve as an SAR probe at the R1 sulfonamide position of the phenylsulfonamido-benzofuran scaffold. Its 2-phenylethyl substituent provides a distinct lipophilic surface relative to smaller alkyl sulfonamides, enabling systematic evaluation of how the R1 group size and aromaticity affect MCL-1 binding affinity and selectivity over BCL-2/BCL-XL, as guided by the generic SAR framework disclosed in U.S. Patent 10,975,051 .

Physicochemical Property Benchmarking and in Silico Model Building

Given the measurable differentiation in molecular weight, tPSA, cLogP, and rotatable bond count vs. des-phenyl and isobutyramide analogs , this compound is suitable as a calibration standard for building or validating in silico ADME models (e.g., QSPR for membrane permeability or solubility) within the benzofuran chemical space.

Chemical Probe for Apoptosis Pathway Dissection in MCL-1-Dependent Cancer Cell Lines

Pending experimental confirmation of MCL-1 inhibitory activity, the compound could be deployed in cell-based assays (e.g., BH3 profiling or mitochondrial depolarization assays) in MCL-1-dependent hematologic cancer lines such as multiple myeloma (e.g., H929, RPMI-8226) or AML (e.g., OCI-AML3). Its benzofuran scaffold offers a structurally distinct chemotype compared to established MCL-1 probes like S63845 or AZD5991, which is valuable for target validation studies that seek to minimize scaffold-specific off-target effects [1].

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined molecular formula (C19H21NO3S), molecular weight (343.4 g/mol), and chromatographic properties support its use as a retention time marker and purity reference standard in HPLC/UPLC method development for benzofuran-sulfonamide library analysis .

Quote Request

Request a Quote for N-(3-(benzofuran-2-yl)propyl)-2-phenylethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.